molecular formula C21H20N2O6S B2733955 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 899964-01-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cat. No.: B2733955
CAS No.: 899964-01-3
M. Wt: 428.46
InChI Key: OPKKNRZEWKVSPB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a benzamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety at the N-position and a sulfamoyl group substituted with a furan-2-ylmethyl and methyl group at the 4-position of the benzamide core. The 2,3-dihydro-1,4-benzodioxin subunit is associated with anti-inflammatory activity in related compounds (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which showed efficacy comparable to ibuprofen) . The sulfamoyl group, particularly when linked to heterocycles like furan, is a common pharmacophore in antifungal agents (e.g., LMM11, a 1,3,4-oxadiazole derivative) .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-23(14-17-3-2-10-27-17)30(25,26)18-7-4-15(5-8-18)21(24)22-16-6-9-19-20(13-16)29-12-11-28-19/h2-10,13H,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKKNRZEWKVSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization.

    Final Coupling: The final step involves coupling the benzodioxin and furan intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s electronic properties make it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Key Substituents Biological Activity Target/Application Reference
Target Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide 2,3-Dihydro-1,4-benzodioxin-6-yl; 4-[(furan-2-yl)methyl(methyl)sulfamoyl] Not explicitly reported (inferred antifungal/enzyme inhibition) Potential antifungal or anti-inflammatory N/A
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl; cyclohexyl(ethyl)sulfamoyl Antifungal against C. albicans Thioredoxin reductase inhibition
Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenoxy)methyl]benzamide 2-[(4-Methylphenoxy)methyl]; 2,3-dihydro-1,4-benzodioxin-6-yl Not reported Structural analog
Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide 4-Fluorobenzenesulfonamide; 2,3-dihydro-1,4-benzodioxin-6-yl Structural studies (sulfonamide chemistry) N/A
Compound 107 : Ethyl-4-{N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoat Biphenyl-4-sulfonamido; ethyl ester Dual 5-LOX/mPGES-1 inhibition Anti-inflammatory

Structural Analysis

Core Benzamide Scaffold: The target compound and LMM11 share a benzamide backbone but differ in substituents. LMM11 incorporates a 1,3,4-oxadiazole ring linked to furan, while the target compound directly attaches the furan-2-ylmethyl group to the sulfamoyl moiety. This difference may influence binding affinity to targets like thioredoxin reductase .

Sulfamoyl/Sulfonamide Groups :

  • The target compound’s sulfamoyl group is substituted with a furan-2-ylmethyl and methyl group, whereas LMM11 uses a cyclohexyl(ethyl)sulfamoyl group. The furan substitution in both compounds suggests a role in targeting fungal or enzymatic pathways .
  • Compound 107 () employs a biphenyl-sulfonamido group, demonstrating that bulkier aromatic substituents can enhance dual enzyme inhibition (5-LOX/mPGES-1) .

2,3-Dihydro-1,4-Benzodioxin Moiety :

  • This subunit is conserved in the target compound, , and compounds. In anti-inflammatory analogs (e.g., ), the benzodioxin group enhances activity, suggesting the target compound may share similar applications if paired with appropriate substituents .

Functional Comparison

Antifungal Activity :

  • LMM11, which shares a furan substituent with the target compound, exhibited efficacy against C. albicans via thioredoxin reductase inhibition. The furan group may contribute to hydrophobic interactions with fungal enzyme active sites .

Enzyme Inhibition :

  • Compound 107’s biphenyl-sulfonamido group conferred dual 5-LOX/mPGES-1 inhibition, achieving anti-inflammatory effects. The target compound’s sulfamoyl group could similarly target redox or inflammatory enzymes, though empirical validation is needed .

Anti-inflammatory Potential: The 2,3-dihydro-1,4-benzodioxin subunit in the target compound is structurally analogous to the active carboxylic acid in , which matched ibuprofen’s potency. Substitution with sulfamoyl instead of carboxylic acid may redirect activity toward different targets .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies related to this compound.

The molecular formula of the compound is C18H20N2O5C_{18}H_{20}N_{2}O_{5}, with a molecular weight of 344.37 g/mol. The structure features a benzamide core with a sulfamoyl group and a furan moiety, which may contribute to its biological activity.

Synthesis

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide involves several steps:

  • Formation of the benzodioxin moiety : Utilizing starting materials such as catechol and appropriate reagents.
  • Coupling reactions : Employing coupling agents to attach the furan and sulfamoyl groups.
  • Purification : The final product is purified through recrystallization or chromatography.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide possesses significant antimicrobial properties. The compound has been tested against several bacterial strains and fungi, demonstrating effective inhibition at concentrations comparable to established antibiotics.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans12100

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The results indicated that it exhibits selective toxicity towards certain cancer cells while sparing normal cells.

Cell Line IC50 (µM)
HeLa25
MCF730
Normal Fibroblast>100

The proposed mechanism involves the inhibition of specific enzymes related to cell proliferation and survival pathways. Further studies using molecular docking simulations suggest that the compound binds effectively to targets involved in tumor growth.

Case Studies

  • Zebrafish Embryo Model : A study assessed the toxicity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide on zebrafish embryos. The results indicated low toxicity with an LC50 value exceeding 20 mg/L, suggesting potential safety for further development in therapeutic applications .
  • Anticancer Studies : In a series of experiments involving human cancer cell lines, the compound demonstrated significant growth inhibition at sub-micromolar concentrations. These findings warrant further investigation into its potential as an anticancer agent .

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